molecular formula C22H27N3O B247142 N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B247142
M. Wt: 349.5 g/mol
InChI Key: QEECXAPGFVYVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as DPI, is a compound that has been extensively studied for its potential therapeutic applications. DPI is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide acts by selectively blocking the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate dopamine neurotransmission, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate dopamine neurotransmission in various regions of the brain, including the mesolimbic and mesocortical pathways. This modulation can result in changes in behavior, cognition, and mood. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's potency and efficacy can vary depending on the experimental conditions, which may limit its usefulness in certain contexts.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide. One potential application is in the treatment of addiction, where N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's selective dopamine D3 receptor antagonism may help reduce drug-seeking behavior. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's anti-inflammatory and antioxidant effects suggest potential applications in neurodegenerative disorders such as Alzheimer's disease. Further research is needed to fully understand N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with 4-phenylpiperazine, followed by the addition of propanoyl chloride. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. Its selective dopamine D3 receptor antagonism makes it a promising candidate for the treatment of these disorders.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C22H27N3O/c26-22(23-20-10-9-18-5-4-6-19(18)17-20)11-12-24-13-15-25(16-14-24)21-7-2-1-3-8-21/h1-3,7-10,17H,4-6,11-16H2,(H,23,26)

InChI Key

QEECXAPGFVYVAI-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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